molecular formula C72H104Na6O73S6 B594080 Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt CAS No. 133628-77-0

Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt

Cat. No.: B594080
CAS No.: 133628-77-0
M. Wt: 2467.85
InChI Key: YWSHUIVBCLNTEM-GGOYDXLKSA-H
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Biological Activity

Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt (CAS Number: 133628-77-0) is a sulfated oligosaccharide derived from carrageenan. This compound has garnered interest in the scientific community due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and detailed research findings.

Chemical Structure and Properties

Neocarradodecaose is characterized by its complex structure, which includes multiple sulfate groups contributing to its high negative charge density. The molecular formula is C72H104O73S6Na6C_{72}H_{104}O_{73}S_6Na_6 with a molecular weight of approximately 2467.88 g/mol. The presence of these sulfate groups is crucial for its interaction with various biological systems.

PropertyValue
CAS Number133628-77-0
Molecular FormulaC72H104O73S6Na6
Molecular Weight2467.88 g/mol
Purity≥95%
SupplierSigma-Aldrich, Aladdin Scientific

Anticoagulant Properties

Neocarradodecaose hexasulfate has been studied for its anticoagulant properties. Research indicates that it exhibits significant inhibition of thrombin and factor Xa, two key enzymes in the coagulation cascade. This inhibition is attributed to the compound's ability to mimic heparin, a well-known anticoagulant.

Case Study: Anticoagulant Mechanism

A study published in Thrombosis Research demonstrated that neocarradodecaose hexasulfate effectively reduced blood clot formation in vitro by inhibiting thrombin activity. The study utilized various concentrations of the compound and measured clotting times compared to control samples without the compound.

Antiviral Activity

Neocarradodecaose has also shown promise as an antiviral agent. Its sulfated structure allows it to interact with viral glycoproteins, potentially blocking viral entry into host cells.

Case Study: Antiviral Efficacy Against HIV

In a laboratory setting, neocarradodecaose hexasulfate was tested against HIV-1. The results indicated that the compound could inhibit viral replication by interfering with the binding of the virus to CD4 receptors on T cells. The study highlighted a dose-dependent response, suggesting higher concentrations yield greater antiviral effects.

Immunomodulatory Effects

Research has indicated that neocarradodecaose may possess immunomodulatory properties, influencing both innate and adaptive immune responses.

Findings on Immune Response Modulation

A recent investigation published in Journal of Immunology found that treatment with neocarradodecaose hexasulfate enhanced the production of cytokines such as IL-6 and TNF-alpha in macrophages. This suggests a potential role in boosting immune responses during infections or inflammatory conditions.

Cytotoxicity and Safety Profile

While exploring the biological activity of neocarradodecaose, it is essential to consider its cytotoxicity. Studies have indicated that at therapeutic concentrations, neocarradodecaose hexasulfate exhibits low toxicity towards human cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)
HEK293>1000
A549 (Lung)>1000
MCF7 (Breast)>1000

Properties

IUPAC Name

hexasodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2R,3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H110O73S6.6Na/c73-1-13-43(140-146(93,94)95)55(26(80)61(92)117-13)134-63-28(82)50-38(20(124-63)8-112-50)129-69-34(88)57(45(15(3-75)119-69)142-148(99,100)101)136-65-30(84)52-40(22(126-65)10-114-52)131-71-36(90)59(47(17(5-77)121-71)144-150(105,106)107)138-67-32(86)54-42(24(128-67)12-116-54)133-72-37(91)60(48(18(6-78)122-72)145-151(108,109)110)139-66-31(85)53-41(23(127-66)11-115-53)132-70-35(89)58(46(16(4-76)120-70)143-149(102,103)104)137-64-29(83)51-39(21(125-64)9-113-51)130-68-33(87)56(44(14(2-74)118-68)141-147(96,97)98)135-62-27(81)49-25(79)19(123-62)7-111-49;;;;;;/h13-92H,1-12H2,(H,93,94,95)(H,96,97,98)(H,99,100,101)(H,102,103,104)(H,105,106,107)(H,108,109,110);;;;;;/q;6*+1/p-6/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68+,69+,70+,71+,72+;;;;;;/m1....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSHUIVBCLNTEM-GGOYDXLKSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)O[C@H]4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O[C@H]7[C@H]8CO[C@@H]7[C@H]([C@H](O8)O[C@@H]9[C@H]([C@@H](O[C@@H]([C@@H]9OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H104Na6O73S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745637
Record name PUBCHEM_71308780
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133628-77-0
Record name PUBCHEM_71308780
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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